Product packaging for Norclobazam(Cat. No.:CAS No. 22316-55-8)

Norclobazam

Cat. No.: B161289
CAS No.: 22316-55-8
M. Wt: 286.71 g/mol
InChI Key: RRTVVRIFVKKTJK-UHFFFAOYSA-N
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Description

Norclobazam, also known as N-Desmethylclobazam, is the primary active metabolite of the benzodiazepine antiepileptic drug, Clobazam . It is a key subject of research in neuroscience and pharmacology, particularly for investigating the mechanisms and treatment of seizure disorders such as Lennox-Gastaut syndrome . The compound exerts its research-observed effects by acting as a positive allosteric modulator at the GABA-A receptor . It exhibits a selective binding affinity for receptor subtypes containing the α2 subunit, which is associated with anxiolytic and anticonvulsant properties, while having a lower affinity for the α1 subunit linked to sedation . This binding enhances GABA-activated chloride influx, leading to neuronal hyperpolarization and a reduction in hyperexcitability . A critical aspect of its research profile is its pharmacokinetics; this compound has a significantly longer elimination half-life (71-82 hours) compared to its parent compound, Clobazam (36-42 hours), and achieves steady-state plasma concentrations that can be 3 to 5 times higher . This makes it a crucial factor in understanding the overall pharmacodynamic profile of Clobazam therapy. Its metabolism is predominantly mediated by the cytochrome P450 enzyme CYP2C19, making it a relevant tool for studying pharmacogenomics and drug-drug interactions, especially in individuals with genetic polymorphisms of this enzyme . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClN2O2 B161289 Norclobazam CAS No. 22316-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTVVRIFVKKTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176859
Record name N-Desmethylclobazam
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Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22316-55-8
Record name Desmethylclobazam
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Record name 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
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Ii. Pharmacological Characterization of Norclobazam

Mechanisms of Action at Neurotransmitter Receptors Norclobazam, like its parent compound Clobazam, exerts its effects by engaging with postsynaptic GABAA receptors within the brainmims.comnih.gov. This interaction ultimately results in the hyperpolarization of neurons, thereby generating an inhibitory signal that diminishes the likelihood of excessive excitatory action potentialsmims.comnih.gov.

GABAergic System Modulation this compound functions as a positive allosteric modulator of GABAA receptorsguidetopharmacology.orguni.lu. This mechanism involves enhancing the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system, at these receptorsmims.comnih.gov. GABAA receptors are ligand-gated chloride channels that mediate rapid inhibitory neurotransmissionguidetopharmacology.org. Upon this compound binding, the permeability of the neuronal membrane to chloride ions increases, leading to an influx of chloride ions. This influx results in neuronal hyperpolarization and subsequent stabilization of the neuronal membranenih.gov.

Subunit Selectivity and Binding Kinetics GABAA receptors are complex pentameric structures, assembled from various combinations of alpha (α), beta (β), gamma (γ), delta (δ), epsilon (ε), or rho (ρ) subunitsmims.comnih.gov. The presence of both alpha and beta subunits is a prerequisite for functional GABAA receptors, whereas gamma subunits are essential for benzodiazepine (B76468) bindingmims.comnih.gov. Benzodiazepines, including this compound, bind allosterically to a specific site known as the benzodiazepine binding site, which is situated at the interface between the gamma and alpha subunitsmims.comnih.gov.
Affinity for Specific Alpha (α) Subunits (e.g., α2) this compound exhibits a notable preference in its binding affinity for certain alpha subunits. Research indicates that this compound, along with Clobazam, demonstrates significantly greater binding affinities for GABAA receptor complexes containing the α2 subunit compared to those containing the α1 subunit. This increased affinity for α2 subunits over α1 subunits has been reported in several studiesmims.comnih.gov. The α2-subunit preference is particularly significant as the α2 subunit is believed to mediate anxiolytic and anticonvulsant effects without inducing substantial sedative actions, in contrast to the α1 subunit, which is linked to hypnotic and sedative effects. However, it is important to note that some studies, such as that by Hammer et al., reported only a marginal increase in this compound's binding affinity for α2 subunits compared to α1mims.comnih.gov.

Table 1: Alpha Subunit Affinity and Associated Clinical Effects

CompoundAlpha Subunit PreferenceAssociated Clinical Effect
This compoundα2 > α1Anxiolytic, Anticonvulsant (less sedation)
Zolpidemα1Hypnotic/Sedative
Effects on Phasic versus Tonic Inhibition

This compound, as an active metabolite of clobazam, influences GABAergic neurotransmission by acting as a positive allosteric modulator of GABAA receptors. sinica.edu.tw Research indicates that clobazam, and by extension its active metabolite this compound, primarily interacts with GABAA receptors involved in phasic inhibition. ncpsb.org.cnncpsb.org.cn Phasic inhibition is characterized by transient, rapidly desensitizing GABAergic conductance, mediated by synaptically-localized GABAA receptors that possess a low affinity for GABA. yeastgenome.orggenecards.org In contrast, clobazam does not appear to interact with receptors mediating tonic (long-term) inhibition, which are typically extrasynaptic and exhibit a high affinity for ambient GABA, resulting in a persistent GABAergic conductance. ncpsb.org.cnncpsb.org.cnyeastgenome.orggenecards.org This selective engagement with phasic inhibitory pathways suggests a specific mechanism through which this compound contributes to its pharmacological profile.

Relative Potency and Efficacy at GABAA Receptors

This compound functions as a positive allosteric modulator of GABAA receptors. sinica.edu.twnih.gov Studies comparing its activity with clobazam and other benzodiazepines, such as diazepam and clonazepam, have provided insights into its relative potency and efficacy. At recombinant α3β3γ2 GABAA receptors, this compound and clobazam demonstrate similar potency. sinica.edu.twnih.gov However, this compound exhibits lower efficacy compared to clobazam at these receptors. sinica.edu.twnih.gov

Further detailed investigations into the functional properties of this compound at various human GABAA receptor subtypes (α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S) expressed in Xenopus laevis oocytes have shown that both clobazam and this compound have EC50 values within the 100–300 nM range across these four receptor subtypes. uniprot.orgfrontiersin.org In terms of modulatory efficacy, saturating concentrations of both compounds potentiated GABA EC20-evoked currents through these receptors by 203–270%, which corresponds to 40–54% of the maximum responses elicited by GABA through the respective receptors. uniprot.orgfrontiersin.org In comparison, clonazepam was found to be significantly more potent, ranging from 9- to 19-fold, than both clobazam and this compound at these same receptor subtypes. uniprot.orgfrontiersin.org

Some research indicates that this compound may exhibit similar potency at α1 and α2 GABAA receptors, with some studies suggesting a potentially greater maximal efficacy at α2, hinting at a degree of α2 selectivity. wikipedia.org However, comprehensive studies detailing the subunit dependence of this compound activity at GABAA receptors are currently limited. sinica.edu.twnih.gov this compound has been characterized as a partial agonist at GABAA receptors, interacting allosterically at the α and γ2-subunit interface. windows.net

Table 1: Relative Potency and Efficacy at GABAA Receptor Subtypes (α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S)

CompoundEC50 Range (nM)Potentiation of GABA EC20-evoked Currents (%)Efficacy Relative to Max GABA Response (%)Relative Potency vs. Clonazepam
This compound100–300203–27040–5410- to 19-fold less potent
Clobazam100–300203–27040–549- to 19-fold less potent
ClonazepamLower (more potent)--Reference (1x)

Investigation of Non-GABAergic Mechanisms

Beyond its direct modulation of GABAA receptors, the pharmacological effects of clobazam and its active metabolite, this compound, have been suggested to extend to the modulation of transporter proteins. ncpsb.org.cnncpsb.org.cn Studies conducted in animal models of temporal lobe epilepsy have demonstrated that clobazam treatment leads to a region-specific increase in the expression of transporters for GABA (GAT3) and glutamate (B1630785) (GLT-1) in the hippocampus. sinica.edu.twncpsb.org.cnnih.govncpsb.org.cncuhk.edu.cn

It is important to note that this alteration in transporter expression may represent an indirect effect resulting from the reduction in seizure activity, as clobazam did not impact transporter levels in control (seizure-free) animals. sinica.edu.twnih.govcuhk.edu.cn While the full impact of these changes on the clinical effectiveness of clobazam and this compound is not yet fully understood, an increase in GLT-1 could potentially contribute to therapeutic benefits by reducing the elevated hippocampal glutamate levels often associated with epileptogenesis in animal models. sinica.edu.twnih.gov

The potential for clobazam to modulate voltage-gated Na+ and Ca2+ channels has been suggested by some authors. sinica.edu.twnih.gov However, existing research has not provided direct evidence demonstrating a direct action of either clobazam or this compound at these specific ion channels. sinica.edu.twnih.gov While certain antiepileptic drugs are known to modulate voltage-gated sodium channels by affecting their inactivation states, and others target voltage-gated calcium channels, direct experimental data specifically for this compound's interaction with these channels remains to be established. nih.govdaneshyari.com An indirect effect observed with clobazam treatment in mouse neurons was a reduced upregulation of L-type high-voltage calcium channels when compared to 1,4-benzodiazepines. ncpsb.org.cn This, however, is not indicative of direct channel modulation by this compound itself.

Iii. Pharmacokinetic Profile of Norclobazam

Absorption and Systemic Exposure Dynamics

Following the oral administration of clobazam, it is rapidly and extensively absorbed from the gastrointestinal tract. pharmgkb.orgnih.govportico.orgchemicalbook.in Norclobazam is subsequently formed through the metabolism of clobazam. pharmgkb.orgnih.gov The time to reach maximum plasma concentration (Tmax) for this compound is notably longer than that of clobazam, ranging from 3 to 56 hours. pharmgkb.orgnih.gov

The Area Under the Curve (AUC) is a key pharmacokinetic parameter that represents the total systemic exposure to a drug over time. Studies have shown that the AUC of this compound is a critical indicator of its presence in the body.

When this compound is administered directly, it results in a significantly higher AUC for this compound compared to when an equivalent dose of clobazam is given. pharmgkb.orgnih.gov Specifically, a single 30mg dose of this compound leads to an approximately 50% greater AUC for this compound than a 30mg dose of clobazam. pharmgkb.orgnih.gov This is expected, as the AUC of this compound following clobazam administration is dependent on the fraction of clobazam that is converted to its active metabolite. pharmgkb.orgnih.gov

Factors that influence the metabolism of clobazam and this compound can significantly impact the AUC. For instance, co-administration with drugs that inhibit the enzymes responsible for their metabolism can lead to increased AUC values. Inhibition of CYP3A4, a key enzyme in clobazam metabolism, can increase the AUC of clobazam by 54%. pharmgkb.orgnih.gov Similarly, inhibition of CYP2C19, the primary enzyme for this compound metabolism, results in a 27% increase in the AUC of clobazam and a significant increase in the AUC of this compound. pharmgkb.orgnih.govportico.org

Table 1: Impact of Enzyme Inhibitors on Clobazam and this compound AUC
InhibitorAffected EnzymeEffect on Clobazam AUCEffect on this compound AUC
Ketoconazole (CYP3A4 Inhibitor)CYP3A454% increase pharmgkb.orgnih.govportico.orgSignificant increase nih.gov
Omeprazole (B731) (CYP2C19 Inhibitor)CYP2C19No significant change portico.org36% increase portico.org

Distribution Characteristics within Biological Systems

Once formed, this compound is distributed throughout the body. Its distribution is influenced by its ability to bind to plasma proteins and its concentration at steady state.

Due to its longer half-life, this compound takes a considerably longer time to reach a steady-state concentration in the blood compared to clobazam. While clobazam typically reaches a steady state within one week of consistent dosing, this compound can take up to three weeks to achieve this equilibrium. pharmgkb.orgnih.gov At therapeutic doses, the serum concentration of this compound is found to be 3 to 5 times higher than that of clobazam. pharmgkb.orgdrugbank.comnih.gov Interestingly, steady-state concentrations of this compound have been observed to be higher in females than in males. pharmgkb.orgnih.gov

Both clobazam and its active metabolite, this compound, are highly bound to plasma proteins. pharmgkb.orgnih.gov Approximately 89% of this compound in the bloodstream is bound to proteins, primarily albumin, with some binding to α1-acid-glycoprotein also noted. pharmgkb.orgnih.gov The in vitro plasma protein binding of this compound is estimated to be around 70%. drugbank.comnih.gov It is the unbound, or free, fraction of the drug that is able to cross the blood-brain barrier and exert its pharmacological effects. nih.gov

Table 2: Protein Binding of Clobazam and this compound
CompoundPlasma Protein BindingPrimary Binding Protein
Clobazam~90% pharmgkb.orgnih.govAlbumin pharmgkb.orgnih.gov
This compound~89% pharmgkb.orgnih.gov (~70% in vitro drugbank.comnih.gov)Albumin pharmgkb.orgnih.gov

Biotransformation Pathways and Enzyme Systems

The transformation of clobazam into this compound and the subsequent metabolism of this compound are primarily carried out by a family of enzymes known as cytochrome P450 (CYP).

The formation of this compound from clobazam occurs through a process called N-demethylation. This reaction is predominantly catalyzed by the enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2B6. pharmgkb.orgnih.govdrugbank.comnih.govaesnet.org Approximately 70% of a clobazam dose is metabolized into this compound. pharmgkb.orgpharmgkb.org

This compound itself is further metabolized, mainly through hydroxylation, to an inactive metabolite called 4'-hydroxy-N-desmethylclobazam. pharmgkb.orgnih.gov The primary enzyme responsible for this step is CYP2C19. pharmgkb.orgnih.govnih.govresearchgate.net CYP2C18 can also play a role in the hydroxylation of this compound. pharmgkb.orgnih.govnih.gov

The activity of these CYP enzymes can be influenced by genetic factors, leading to variations in drug metabolism among individuals. nih.gov Individuals who are poor metabolizers for CYP2C19, for example, will clear this compound more slowly, leading to higher and more prolonged plasma concentrations. nih.govresearchgate.net This can increase the risk of concentration-dependent side effects. nih.govnih.gov

Table 3: Cytochrome P450 Enzymes Involved in this compound Metabolism
Metabolic StepPrimary EnzymeSecondary Enzymes
Clobazam to this compound (N-demethylation)CYP3A4 pharmgkb.orgnih.govdrugbank.comnih.govaesnet.orgCYP2C19, CYP2B6 pharmgkb.orgnih.govdrugbank.comnih.govaesnet.org
This compound to 4'-hydroxy-N-desmethylclobazam (Hydroxylation)CYP2C19 pharmgkb.orgnih.govnih.govresearchgate.netCYP2C18 pharmgkb.orgnih.govnih.gov

Formation from Parent Compound Metabolism

This compound is the primary active metabolite of Clobazam. pharmgkb.orgnih.govresearchgate.netnih.govontosight.ai Its formation occurs through the N-demethylation of Clobazam in the liver. drugbank.comontosight.ai This reaction is mainly catalyzed by CYP3A4, with minor contributions from CYP2C19 and CYP2B6. pharmgkb.orgnih.govdrugbank.com Approximately 70% of a Clobazam dose is metabolized into this compound. pharmgkb.orgnih.gov Due to this extensive conversion, this compound concentrations in the plasma are typically 3 to 5 times higher than those of the parent compound, Clobazam, at therapeutic doses. pharmgkb.orgdrugbank.comnih.gov

The formation rate of this compound can be influenced by factors such as age and sex. For instance, the rate of this compound formation has been observed to decrease with age in males, but not in females. pharmgkb.orgnih.gov

Elimination Kinetics and Excretion Routes

The elimination of this compound from the body is characterized by its long half-life and primary excretion through the kidneys.

This compound has a considerably longer elimination half-life than its parent compound, Clobazam. pharmgkb.orgnih.gov The estimated mean elimination half-life of this compound is approximately 71 to 82 hours. pharmgkb.orgnih.govdrugbank.comnih.gov This is in contrast to the half-life of Clobazam, which is around 36 to 42 hours. pharmgkb.orgnih.govnih.gov The long half-life of this compound means that it persists in the body for a significant amount of time, contributing to its sustained clinical effects. pharmgkb.orgnih.gov It can take up to three weeks for this compound to reach a steady-state concentration in the body. nih.gov Interestingly, the half-life of this compound is shorter when it is administered directly compared to when it is formed from Clobazam metabolism, which may be due to the continuous formation from residual Clobazam. pharmgkb.orgnih.gov

The primary route of excretion for this compound and its metabolites is through the kidneys via urine. pharmgkb.orgnih.govresearchgate.netdrugbank.com Following a single oral dose of radiolabeled Clobazam, approximately 82% of the dose is excreted in the urine, with this compound and its metabolites accounting for about 94% of the drug-related components in the urine. drugbank.com A smaller portion, around 11%, is excreted in the feces. drugbank.com This indicates that both renal and, to a lesser extent, biliary excretion play a role in the elimination of this compound. researchgate.netdrugbank.com The process of renal excretion involves glomerular filtration and tubular secretion of water-soluble metabolites. msdmanuals.com Biliary excretion, on the other hand, typically involves compounds with higher molecular weights that are actively transported into the bile. msdmanuals.com

Factors Influencing this compound Pharmacokinetics

Several factors can influence the pharmacokinetic profile of this compound, leading to inter-individual variability in its concentration and effects. These factors include genetic polymorphisms, drug-drug interactions, and patient-specific characteristics.

Genetic Polymorphisms: As previously discussed, genetic variations in the CYP2C19 gene are a major determinant of this compound pharmacokinetics. pharmgkb.orgresearchgate.net Individuals with the poor metabolizer phenotype have significantly higher concentrations of this compound due to reduced clearance. pharmgkb.orgresearchgate.netnih.gov This has led to recommendations for dose adjustments in this population to avoid potential toxicity. pharmgkb.orgnih.gov Polymorphisms in other genes, such as POR (P450 oxidoreductase), may also impact this compound concentrations, although the mechanisms are not yet fully understood. pharmgkb.orgnih.gov

Drug-Drug Interactions: Co-administration of other drugs can alter this compound levels by affecting the activity of metabolizing enzymes. nih.gov

CYP2C19 Inhibitors: Strong inhibitors of CYP2C19, such as omeprazole and cannabidiol (B1668261), can significantly increase this compound plasma concentrations by blocking its primary metabolic pathway. pharmgkb.orgnih.govmdpi.com

CYP3A4 Inducers: Drugs that induce CYP3A4, such as phenobarbital (B1680315) and carbamazepine (B1668303), can decrease the concentration of the parent drug Clobazam, which may indirectly affect this compound levels. pharmgkb.orgtestcatalog.org

CYP3A4 Inhibitors: Conversely, inhibitors of CYP3A4 can increase Clobazam's area under the curve (AUC), leading to potentially higher formation of this compound. pharmgkb.orgnih.gov

Patient Characteristics:

Age and Sex: The rate of this compound formation has been shown to decrease with age in males. pharmgkb.orgnih.gov Additionally, steady-state concentrations of this compound have been found to be higher in females than in males. nih.gov

Hepatic and Renal Impairment: Since this compound is extensively metabolized in the liver and excreted by the kidneys, any impairment in the function of these organs can affect its pharmacokinetics. pharmgkb.orgnih.govmayocliniclabs.com Hepatic impairment, in particular, can affect the elimination of this compound. pharmgkb.orgnih.gov

Diet: A ketogenic diet has been observed in a case study to decrease serum concentrations of Clobazam, potentially by increasing cytochrome P450 enzyme activity. nih.gov While the direct impact on this compound was not specified, this suggests diet can be a contributing factor.

Pharmacokinetic Parameters of this compound

Parameter Value Source
Half-Life 71-82 hours pharmgkb.orgnih.govdrugbank.comnih.gov
Time to Steady State Up to 3 weeks nih.gov
Primary Metabolizing Enzyme CYP2C19 pharmgkb.orgnih.govresearchgate.netnih.govnih.gov

| Primary Route of Excretion | Renal (Urine) | pharmgkb.orgnih.govresearchgate.netdrugbank.com |

Factors Influencing this compound Pharmacokinetics

Factor Effect on this compound Levels Mechanism Source
CYP2C19 Poor Metabolizer Phenotype Increase Decreased metabolic clearance pharmgkb.orgresearchgate.netnih.gov
CYP2C19 Inhibitors (e.g., omeprazole) Increase Inhibition of metabolic clearance pharmgkb.orgnih.gov
CYP3A4 Inducers (e.g., carbamazepine) Potential Decrease Increased metabolism of parent compound (Clobazam) pharmgkb.orgtestcatalog.org
Female Sex Higher steady-state concentrations Not fully elucidated nih.gov

| Hepatic Impairment | Potential Increase | Decreased elimination | pharmgkb.orgnih.gov |

Genetic Polymorphisms and Metabolic Phenotypes

Genetic variations in enzymes responsible for drug metabolism can lead to distinct metabolic phenotypes, significantly altering the plasma concentrations and clearance of this compound.

The cytochrome P450 enzyme CYP2C19 is the principal enzyme involved in the metabolism of this compound to its inactive metabolite, 4'-hydroxy-N-desmethylclobazam. pharmgkb.orgnih.gov Genetic polymorphisms in the CYP2C19 gene result in different enzyme activity levels, categorized into poor, intermediate, and extensive metabolizer phenotypes. pharmgkb.org

Poor Metabolizers (PMs): Individuals who carry two non-functional CYP2C19 alleles (e.g., 2/2, 2/3) are classified as poor metabolizers. pharmgkb.org In these patients, the clearance of this compound is dramatically reduced, by as much as 85%, leading to prolonged persistence of the metabolite in the body. nih.gov Consequently, PMs exhibit significantly higher serum concentrations of this compound, which can be up to 5- to 7-fold higher than those observed in extensive metabolizers. pharmgkb.orgnih.gov In some cases, this compound concentrations in PMs can be as much as 30-times higher than the parent compound, clobazam. nih.gov This impaired clearance can also dramatically extend the half-life of this compound; in one case report of a PM with a 2/3 genotype, the calculated terminal half-life was approximately 770 hours. nih.gov The elevated exposure to this compound in PMs has been associated with an enhanced clinical response in some epilepsy patients. pharmgkb.org

Intermediate Metabolizers (IMs): Patients who are heterozygous, carrying one functional and one non-functional allele (e.g., 1/2, 1/3), are known as intermediate metabolizers. pharmgkb.org They display pharmacokinetic parameters that are between those of poor and extensive metabolizers. pharmgkb.org Studies have shown that IMs, along with PMs, may experience a greater clinical response to clobazam treatment compared to extensive metabolizers. pharmgkb.org

Extensive Metabolizers (EMs): Individuals with two functional wild-type alleles (e.g., 1/1) are extensive (or normal) metabolizers and have normal CYP2C19 enzyme activity. pharmgkb.orgnih.gov They metabolize this compound more efficiently, resulting in lower steady-state concentrations compared to IMs and PMs. pharmgkb.org Research has indicated that there is a lack of investigation into the effects of ultrarapid or rapid metabolizer phenotypes (associated with the CYP2C1917 allele) on this compound pharmacokinetics. pharmgkb.org

The significant impact of CYP2C19 genotype on this compound levels is highlighted by the gene-dose effect, where the number of mutated alleles directly correlates with the degree of elevation in this compound concentration ratios. researchgate.net

CYP2C19 PhenotypeGenotype ExamplesImpact on this compound Pharmacokinetics
Poor Metabolizer (PM) 2/2, 2/3Significantly reduced clearance (up to 85%); 5- to 7-fold higher plasma concentrations; prolonged half-life. pharmgkb.orgnih.gov
Intermediate Metabolizer (IM) 1/2, 1/3Intermediate clearance and plasma concentrations between PMs and EMs. pharmgkb.org
Extensive Metabolizer (EM) 1/1Normal clearance and lower steady-state plasma concentrations. pharmgkb.org

Beyond CYP2C19, other genetic polymorphisms can influence the pharmacokinetics of clobazam and its metabolite, this compound. Research has identified the P450 oxidoreductase (POR) gene as another potential contributor. Specifically, the POR28 TT genotype has been associated with altered pharmacokinetics. pharmgkb.org

A study by Saruwatari et al. found that individuals with the POR28 TT genotype had a 30% reduction in the serum concentrations of both clobazam and this compound. pharmgkb.orgnih.gov This was accompanied by a 44% increase in the oral clearance rate of the parent drug, clobazam. pharmgkb.orgnih.gov While the POR28 genotype did not appear to affect the clearance of this compound directly, its impact on clobazam clearance influences the amount of parent drug available for metabolism into this compound. researchgate.net The precise mechanism underlying these effects is not yet fully understood. pharmgkb.orgnih.gov

Genetic VariantGenotypeImpact on this compound Pharmacokinetics
P450 Oxidoreductase (POR) POR28 TTAssociated with a 30% reduction in serum this compound concentrations. pharmgkb.orgnih.gov

Physiological Variables

Physiological factors such as age and sex can introduce variability into the pharmacokinetic profile of this compound.

Physiological VariableFinding
Age The rate of this compound formation decreases with age in males, but not in females. pharmgkb.org
Sex Steady-state concentrations of this compound are higher in females than in males. pharmgkb.org

Organ System Impairment (e.g., Hepatic Function)

As the liver is the primary site of clobazam metabolism, any impairment in hepatic function can affect the pharmacokinetic profile of this compound. There is evidence suggesting that hepatic impairment can particularly affect the elimination of this compound. pharmgkb.orgnih.gov One study noted that the time to reach maximum concentration (Tmax) of this compound was prolonged in patients with liver disease, suggesting that the demethylation of clobazam was altered. fda.gov However, other population pharmacokinetic analyses have reported that hepatic dysfunction had no significant effect on the disposition of N-desmethylclobazam. aesnet.org Due to the conflicting evidence and the critical role of the liver in metabolism, the potential for altered this compound pharmacokinetics in patients with hepatic impairment remains an important consideration. pharmgkb.orgnih.govfda.gov

Iv. Preclinical Research and Animal Model Studies of Norclobazam

In Vitro Studies of Receptor Interactions

In vitro studies have been fundamental in characterizing the mechanism of action of norclobazam at the molecular level. These investigations typically utilize recombinant receptor systems and neuronal preparations to analyze the compound's effect on receptor function. nih.govdovepress.comaissmscop.comfda.gov

The principal mechanism of action for this compound, like other benzodiazepines, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govdovepress.com Studies using recombinant receptor expression systems, such as genetically engineered cell lines or Xenopus laevis oocytes that express specific human GABA-A receptor subtypes, have allowed for a detailed characterization of this compound's functional properties. researchgate.netopenaccessjournals.combiopharminternational.com

In one key study, the functional properties of this compound were characterized at human GABA-A receptor subtypes α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and α6β2δ expressed in Xenopus laevis oocytes using two-electrode voltage-clamp electrophysiology. researchgate.net These experiments revealed that this compound potentiates GABA-evoked currents in a concentration-dependent manner. researchgate.net

Comparisons with its parent compound, clobazam, at recombinant α3β3γ2 receptors—an isoform significant in the developing brain—showed that this compound had a similar potency. nih.gov However, its efficacy was lower than that of clobazam. nih.govdovepress.com This characteristic as a partial agonist at modulatory sites has led to suggestions that it might be associated with a more favorable side effect profile, such as reduced development of tolerance, as observed in one mouse seizure model. dovepress.com Further investigation at α1β2γ2S, α2β2γ2S, and α5β2γ2S subtypes showed that this compound acted as a non-selective modulator, similar to clobazam and clonazepam, suggesting that clinical differences may arise from factors other than receptor subtype selectivity. researchgate.net

Table 1: Functional Properties of this compound at Human GABA-A Receptor Subtypes

Receptor Subtype This compound Potency (EC₅₀) This compound Efficacy (Iₘₐₓ) Comparison to Clobazam Reference
α1β2γ2S Similar to other subtypes Not significantly different Similar potency researchgate.net
α2β2γ2S Similar to other subtypes Not significantly different Similar potency researchgate.net
α3β2γ2S Similar to other subtypes Not significantly different Similar potency, lower efficacy nih.govresearchgate.net
α5β2γ2S Similar to other subtypes Not significantly different Similar potency researchgate.net

Studies utilizing neuronal preparations have corroborated the findings from recombinant systems, confirming that this compound functions as a positive allosteric modulator of native GABA-A receptors. nih.govdovepress.com While many studies focus on the parent compound clobazam, the data indicates that this compound shares the same fundamental mechanism. nih.gov For instance, clobazam has been shown to directly enhance GABA-induced responses in cultured cortical and cerebellar neurons and to slow the decay of miniature inhibitory post-synaptic currents in brain slices from the rat hippocampus. nih.gov Given that this compound is the primary active metabolite, it is a key mediator of these effects on neuronal tissue. nih.govdovepress.com

In Vivo Efficacy Studies in Seizure and Epilepsy Models

This compound has demonstrated direct anticonvulsant activity in a variety of animal models of seizures and epilepsy. nih.govdovepress.com The use of animal models is a critical step in preclinical research, providing a bridge between in vitro findings and clinical application. aissmscop.com These models are broadly categorized into acute, chronic, and genetic models, each representing different aspects of human epilepsy. nih.govdovepress.combiorxiv.org

Acute seizure models involve inducing seizures in otherwise healthy animals to test the immediate efficacy of a potential anticonvulsant. elifesciences.org Common models include the maximal electroshock (MES) test, which is considered predictive for efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test. mdpi.comfrontiersin.org Another well-established acute model is the 6-Hz psychomotor seizure model. mdpi.comfrontiersin.org Clobazam, the parent drug of this compound, has shown effectiveness in several of these acute seizure models. dovepress.comresearchgate.net As an active metabolite with demonstrated anticonvulsant properties, this compound is a significant contributor to this efficacy profile. nih.govdovepress.com

Chronic epilepsy models are developed to mimic the long-term nature of epilepsy, including the occurrence of spontaneous recurrent seizures. elifesciences.org The kindling model, particularly amygdala kindling in rats, is a widely used model relevant to temporal lobe epilepsy, the most common form in adults. frontiersin.orgnih.gov In these models, repeated application of an initially subconvulsive stimulus leads to progressively more severe seizures. nih.gov Clobazam has proven effective in chronic seizure models, and its active metabolite this compound is understood to be a key player in this sustained anticonvulsant effect. nih.govdovepress.com

Genetic animal models possess inherent mutations that predispose them to spontaneous or easily triggered seizures, making them valuable for studying inherited forms of epilepsy. nih.govfrontiersin.org Examples include audiogenic seizure-susceptible mice (like the DBA/2 strain), the Genetically Epilepsy-Prone Rat (GEPR), and mice with specific gene knockouts relevant to human epilepsy syndromes, such as the Scn1a+/- mouse model of Dravet syndrome. nih.govresearchgate.net Clobazam has demonstrated effectiveness in various genetic epilepsy models, and in one model of inherited epilepsy, it was found to be particularly effective. dovepress.comjax.org The combination of clobazam and cannabidiol (B1668261) showed greater anticonvulsant efficacy in the Scn1a+/- mouse model, a setting where this compound levels are known to be impacted. researchgate.net These findings underscore the role of this compound in mediating therapeutic effects in epilepsies with a genetic basis. dovepress.com

Table 2: Overview of Animal Models Relevant to this compound Efficacy

Model Category Specific Model Examples Type of Seizure/Epilepsy Modeled Relevance of this compound Reference
Acute Seizure Models Maximal Electroshock (MES), Pentylenetetrazole (PTZ), 6-Hz Test Generalized Tonic-Clonic, Partial Seizures Contributes to the efficacy of the parent drug, Clobazam. dovepress.commdpi.comfrontiersin.orgresearchgate.net
Chronic Epilepsy Models Amygdala Kindling Temporal Lobe Epilepsy, Acquired Epilepsy Contributes to the efficacy of the parent drug, Clobazam. nih.govdovepress.comfrontiersin.orgnih.gov

| Genetic Epilepsy Models | Scn1a+/- mouse, EL/Suz mouse | Dravet Syndrome, Inherited Complex Epilepsy | Contributes to the efficacy of the parent drug, Clobazam. | dovepress.comresearchgate.netjax.org |

Neurobiological Effects in Preclinical Models

Preclinical investigations using animal models have been crucial in elucidating the neurobiological mechanisms that underlie the pharmacological effects of this compound, the primary active metabolite of clobazam. These studies have explored its impact on neurochemical systems and its comparative physiological effects relative to other benzodiazepines.

Research into the effects of clobazam administration, which leads to the systemic presence of this compound, has revealed influences on the expression of key neurotransmitter transporters in the brain. researchgate.netebi.ac.ukresearchgate.net In an animal model of temporal lobe epilepsy, treatment with clobazam resulted in a region-specific increase in the expression of the GABA transporter GAT3 and the glutamate (B1630785) transporter GLT-1. researchgate.netdovepress.comharvard.edu Specifically, studies in rats with chronic, spontaneous recurrent seizures showed that clobazam treatment was associated with an upregulation of GAT3 and an increase in GLT-1 production in the hippocampus. researchgate.net

This alteration in transporter expression is thought to contribute to the anticonvulsant profile of the therapy. researchgate.net An increase in GLT-1 could potentially lower the high levels of hippocampal glutamate associated with epileptogenesis in animal models. dovepress.comharvard.edu However, it has been noted that this effect might be an indirect consequence of the reduction in seizure activity, as clobazam did not alter the levels of these transporters in control animals without seizures. researchgate.netdovepress.comharvard.edu

Research Findings on Clobazam's Effect on Neurotransmitter Transporter Expression in a Rat Model of Chronic Seizures

TransporterEffectBrain RegionModelCitation
GAT3 (GABA Transporter 3)UpregulatedContra-lateral HippocampusRats with chronic, recurrent seizures researchgate.net
GLT-1 (Glutamate Transporter 1)Increased ProductionContra-lateral HippocampusRats with chronic, recurrent seizures researchgate.net

Comparative studies have been conducted to understand the unique neurophysiological profile of this compound relative to its parent compound, clobazam, and other structurally distinct benzodiazepines like diazepam and clonazepam. nih.gov These investigations often utilize recombinant GABA-A receptors to precisely measure the potency and efficacy of these compounds. dovepress.comnih.gov

One study directly compared the modulatory activity of these benzodiazepines on recombinant α3β3γ2L GABA-A receptors. nih.gov The findings indicated that the 1,5-benzodiazepines, this compound and clobazam, exhibited lower potency compared to the 1,4-benzodiazepines, diazepam and clonazepam. nih.gov While this compound and clobazam had similar potencies to each other, their efficacies were markedly different. nih.gov this compound demonstrated substantially lower efficacy—measured as the maximum potentiation of the GABA response—compared to clobazam. nih.gov In fact, the efficacy of this compound was found to be similar to that of clonazepam, whereas clobazam's efficacy was comparable to that of diazepam at these specific receptors. nih.gov

This lower efficacy of this compound has been suggested as a potential reason for some of its distinct pharmacological properties. dovepress.comharvard.edu For instance, in a mouse seizure model, this compound was associated with a reduced development of tolerance compared to clobazam, an effect that could be linked to differences in efficacy. dovepress.comharvard.edunih.gov These preclinical neurophysiological data suggest that this compound acts as a partial agonist at GABA-A receptors, distinguishing its profile from full agonists like diazepam. dovepress.comharvard.edu

Comparative Activity of this compound and Other Benzodiazepines at Recombinant α3β3γ2L GABA-A Receptors

CompoundClassPotency (EC₅₀, nM)Efficacy (Max. Potentiation, %)Citation
This compound1,5-Benzodiazepine554.7 ± 209.2270.5 ± 24.8 nih.gov
Clobazam1,5-Benzodiazepine493.0 ± 63.2487.3 ± 38.7 nih.gov
Diazepam1,4-BenzodiazepineHigher PotencyGreater Efficacy than Clonazepam nih.gov
Clonazepam1,4-BenzodiazepineHigher PotencyLower Efficacy than Diazepam nih.gov

*Specific values for Diazepam and Clonazepam were not provided in the summary data but were described comparatively. The 1,4-benzodiazepines were reported to have the highest potency. nih.gov

V. Clinical Investigations and Therapeutic Utility of Norclobazam

Contribution to Antiepileptic Efficacy

Norclobazam exerts its antiepileptic effects by binding to postsynaptic GABAA receptors in the brain, leading to neuronal hyperpolarization and an inhibitory signal that reduces the likelihood of seizures. pharmgkb.orgnih.gov

Clinical investigations have indicated a correlation between the degree of seizure control in epilepsy patients and the blood levels of this compound, rather than clobazam itself. dovepress.comtandfonline.com This suggests that this compound is a key mediator of the anticonvulsant effects. In a study involving 110 epilepsy patients, individuals with intermediate metabolizer (IM) and poor metabolizer (PM) CYP2C19 phenotypes, who tend to have higher this compound concentrations, showed a greater clinical response, including a higher rate of becoming seizure-free, compared to normal metabolizers (NMs). pharmgkb.orgnih.gov For instance, 23.8% of IMs and 21.7% of PMs achieved seizure freedom, in contrast to 8.1% of NMs. pharmgkb.orgnih.gov

CYP2C19 PhenotypePercentage Seizure-Free (Seo et al. Study)
Intermediate Metabolizers (IMs)23.8%
Poor Metabolizers (PMs)21.7%
Normal Metabolizers (NMs)8.1%

This compound has demonstrated direct anticonvulsant activity in animal models of epilepsy and in patients with refractory epilepsy. dovepress.comtandfonline.com Clobazam, which metabolizes into this compound, is frequently used as an adjunctive agent for refractory seizures. researchgate.netnih.gov In a study of 90 children with drug-resistant epilepsy, clobazam as an add-on therapy resulted in 10 patients becoming seizure-free, with 33 experiencing a decrease in seizure frequency. nih.govcapes.gov.br Cochrane review findings suggest that clobazam reduces seizure frequency for individuals with drug-resistant focal epilepsy. cochrane.org Approximately 15% of patients in clinical trials achieved seizure freedom when taking clobazam as an add-on therapy for drug-resistant epilepsy, compared to 0% with placebo. cochrane.org Furthermore, two studies reported that over 50% of patients achieved a 50% or greater reduction in seizure frequency when clobazam was added to their regimen for drug-resistant epilepsy. cochrane.org

Outcome (Drug-Refractory Epilepsy)Clobazam (Add-on)Placebo
Patients with ≥50% Seizure Reduction>50% cochrane.orgN/A
Seizure-Free Patients~15% cochrane.org0% cochrane.org

Clobazam's only labeled indication in the United States is for the treatment of Lennox-Gastaut Syndrome (LGS) in patients aged two years and older, where this compound is a significant contributor to its efficacy. pharmgkb.orgnih.gov Clinical trials have shown that the addition of clobazam can improve outcomes for LGS patients, with particular efficacy noted for drop seizures. dovepress.comdovepress.com A review of 20 studies involving over 300 LGS patients indicated a cumulative reduction of more than 50% in seizure frequency for 56.3% of those enrolled. dovepress.com In specific studies, a mean decrease in total seizure frequency of 34.8% (low dose), 45.3% (medium dose), and 65.3% (high dose) was observed with clobazam, whereas placebo showed only a 9.3% decrease. dovepress.com Long-term data suggest that between 62% and 69% of patients achieved at least a 75% reduction in weekly drop seizures over a five-year period, with 50%–65% achieving similar reductions in total seizure activity. dovepress.com Seizure freedom was achieved in 32% for drop seizures only and 18% for total seizures. dovepress.com

Seizure TypeSeizure Reduction (Clobazam)Seizure Freedom (Clobazam)
Drop Seizures (DS)62-69% (≥75% reduction over 5 years) dovepress.com32% (DS only) dovepress.com
Total Seizures50-65% (≥75% reduction over 5 years) dovepress.com18% (total seizures) dovepress.com

Comparative Clinical Pharmacology

This compound is the major circulating active metabolite of clobazam, formed by N-demethylation primarily catalyzed by CYP3A4, with minor contributions from CYP2C19 and CYP2B6. pharmgkb.orgnih.govresearchgate.netdrugbank.com At therapeutic doses, plasma concentrations of this compound are typically 3-5 times higher than those of the parent compound. pharmgkb.orgnih.govnih.govdrugbank.com Its significantly longer half-life (71-82 hours) compared to clobazam (36-42 hours) means it persists in the body for a longer duration, contributing substantially to the sustained therapeutic effect of clobazam. pharmgkb.orgnih.govnih.govmims.comdrugbank.com This persistence, coupled with its antiepileptic activity, suggests that this compound confers much of clobazam's clinical effect. pharmgkb.orgnih.gov

Vi. Drug Drug Interaction Research Involving Norclobazam

Metabolic Enzyme Inhibition and Induction

The metabolism of norclobazam is principally mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C19 playing a major role and CYP3A4 contributing to a lesser extent. pharmgkb.orgpharmgkb.org Consequently, co-administration of drugs that inhibit or induce these enzymes can significantly alter this compound plasma concentrations.

Interactions with CYP2C19 Inhibitors

Inhibitors of CYP2C19 can lead to a significant increase in this compound levels, potentially increasing the risk of adverse effects. nih.gov This is particularly relevant for patients who are CYP2C19 poor metabolizers, as they already exhibit higher baseline concentrations of this compound. pharmgkb.orgnih.gov

A number of drugs have been identified as CYP2C19 inhibitors that can interact with this compound. These include:

Omeprazole (B731): A strong CYP2C19 inhibitor, omeprazole has been shown to increase the area under the curve (AUC) and maximum concentration (Cmax) of this compound by 36% and 15%, respectively. portico.orgresearchgate.netnih.gov This interaction does not significantly affect the pharmacokinetics of the parent drug, clobazam. portico.orgresearchgate.netnih.gov

Etravirine: This CYP3A4 inducer and CYP2C19 inhibitor can increase plasma concentrations of this compound. pharmgkb.orgnih.gov

Cannabidiol (B1668261) (CBD): Co-administration of CBD with clobazam can lead to a significant, 3.4- to 5-fold increase in the plasma concentration of this compound. researchgate.netnih.gov This is attributed to CBD's inhibition of CYP2C19. maplespub.com This interaction may contribute to both the enhanced antiseizure effects and the increased incidence of adverse effects, such as somnolence, observed when these drugs are used together. researchgate.netmaplespub.comcaldic.com

Stiripentol (B1682491): This antiepileptic drug is a potent inhibitor of both CYP3A4 and CYP2C19. mhmedical.commedscape.com When co-administered with clobazam, stiripentol can cause a two-fold increase in clobazam levels and a five- to seven-fold increase in this compound concentrations. mhmedical.comdovepress.com This significant interaction is thought to contribute to the enhanced efficacy of the combination therapy in Dravet syndrome. mhmedical.comfda.gov

Other CYP2C19 Inhibitors: Other medications known to inhibit CYP2C19 and therefore potentially increase this compound levels include diltiazem, ketoconazole, oxcarbazepine, ritonavir, cenobamate, and verapamil. nih.gov

Table 1: Effects of CYP2C19 Inhibitors on this compound Pharmacokinetics

Interacting Drug Effect on this compound Mechanism of Interaction
Omeprazole Increased AUC by 36% and Cmax by 15% portico.orgresearchgate.netnih.gov Inhibition of CYP2C19 portico.orgresearchgate.netnih.gov
Etravirine Increased plasma concentrations pharmgkb.orgnih.gov Inhibition of CYP2C19 pharmgkb.orgnih.gov
Cannabidiol 3.4- to 5-fold increase in plasma concentration researchgate.netnih.gov Inhibition of CYP2C19 maplespub.com
Stiripentol 5- to 7-fold increase in plasma concentration mhmedical.comdovepress.com Inhibition of CYP2C19 and CYP3A4 mhmedical.commedscape.com

Interactions with CYP3A4 Modulators

While CYP2C19 is the primary enzyme responsible for this compound metabolism, CYP3A4 is also involved, particularly in the conversion of clobazam to this compound. pharmgkb.orgpharmgkb.org Therefore, drugs that modulate CYP3A4 activity can also influence this compound levels.

CYP3A4 Inducers: Drugs that induce CYP3A4, such as carbamazepine (B1668303) and phenytoin (B1677684), can increase the conversion of clobazam to this compound, leading to a higher N-desmethylclobazam/clobazam ratio. nih.gov

Pharmacodynamic Interactions with Concomitant Medications

Pharmacodynamic interactions occur when two drugs have additive or synergistic effects on the body. For this compound, these interactions are most significant when it is co-administered with other central nervous system (CNS) depressants, including other antiepileptic drugs.

Co-administration with Other Antiepileptic Drugs

The co-administration of this compound with other antiepileptic drugs (AEDs) can lead to complex interactions, affecting both efficacy and tolerability.

Lamotrigine (B1674446) and Valproic Acid: Studies have shown that clobazam does not significantly affect the exposure of lamotrigine or valproic acid. researchgate.netnih.govku.edu However, one study in children suggested that the apparent clearance of valproic acid may be reduced in the presence of clobazam. nih.gov

Phenobarbital (B1680315): Co-administration of phenobarbital can decrease the serum concentrations of clobazam. testcatalog.orgmayocliniclabs.com There is also a potential for additive CNS depressant effects, leading to increased dizziness, drowsiness, and confusion. drugs.com

Phenytoin: The interaction with phenytoin is complex. Co-administration of phenytoin can increase serum concentrations of this compound. nih.gov Conversely, the addition of clobazam to phenytoin therapy can lead to phenytoin intoxication, likely due to interference with its hepatic degradation. neurology.orgnih.govresearchgate.net

Zonisamide and Carbamazepine: Co-administration of carbamazepine can result in decreased clobazam concentrations. testcatalog.orgmayocliniclabs.com However, it can also increase the N-desmethylclobazam/clobazam ratio by inducing CYP3A4. nih.gov

Table 2: Pharmacodynamic and Pharmacokinetic Interactions of this compound with Other Antiepileptic Drugs

Antiepileptic Drug Interaction with this compound/Clobazam
Lamotrigine No significant effect on lamotrigine exposure. researchgate.netnih.gov
Valproic Acid No significant effect on valproic acid exposure in adults. researchgate.netnih.govku.edu Possible reduced clearance in children. nih.gov
Phenobarbital Decreased clobazam concentrations. testcatalog.orgmayocliniclabs.com Additive CNS depression. drugs.com
Phenytoin Increased this compound concentrations. nih.gov Clobazam can cause phenytoin toxicity. neurology.orgnih.govresearchgate.net

Interactions with Central Nervous System Depressants

As a benzodiazepine (B76468) metabolite, this compound has CNS depressant effects. When combined with other CNS depressants, such as alcohol, opioids, and other sedatives, there is an increased risk of additive effects like sedation, drowsiness, and impaired motor coordination. medscape.comdrugs.comdrugbank.comnih.gov

Vii. Mechanistic Investigations of Norclobazam Associated Adverse Events

Relationship between Plasma Concentrations and Adverse Event Manifestation

The plasma concentration of norclobazam is a critical determinant in the emergence of adverse events. Due to its long elimination half-life (approximately 59 to 82 hours), this compound accumulates in the body, with steady-state concentrations reaching 3 to 8 times higher than those of clobazam during chronic therapy. nih.govresearchgate.netpharmgkb.orgnih.govresearchgate.netaesnet.org This significant accumulation means that the clinical effects, both therapeutic and adverse, are largely attributable to this compound. nih.govnih.gov

A direct correlation exists between elevated plasma levels of this compound and the incidence of adverse effects such as sedation, somnolence, and ataxia. pharmgkb.orgnih.gov This relationship is particularly pronounced in individuals with specific genetic polymorphisms affecting drug metabolism. This compound is primarily metabolized by the cytochrome P450 enzyme CYP2C19. nih.govpharmgkb.org Individuals classified as "poor metabolizers" for CYP2C19 exhibit significantly higher plasma concentrations of this compound compared to normal metabolizers. nih.govpharmgkb.org This reduced clearance capacity increases their susceptibility to this compound toxicity, which can manifest as severe somnolence and central nervous system (CNS) depression. pharmgkb.orgnih.gov

Furthermore, drug-drug interactions can elevate this compound levels, precipitating adverse events. For instance, co-administration with stiripentol (B1682491), an inhibitor of CYP2C19 and CYP3A4, has been reported to cause a five-fold increase in this compound plasma levels, leading to adverse reactions like drowsiness and hypotonia. medsafe.govt.nz Similarly, the use of cannabidiol (B1668261) (CBD) alongside clobazam can lead to increased serum levels of this compound, which may contribute to a higher incidence of somnolence. caldic.com

The following table summarizes the pharmacokinetic parameters of this compound, highlighting its persistence in the body which contributes to its dose- and concentration-dependent adverse effects.

Pharmacokinetic ParameterValueReference
Elimination Half-Life59 - 82 hours researchgate.netpharmgkb.orgnih.govaesnet.orgresearchgate.net
Steady-State Concentration (relative to Clobazam)3-8 times higher nih.govpharmgkb.orgresearchgate.netaesnet.org
Primary Metabolizing EnzymeCYP2C19 nih.govpharmgkb.org

Neurobiological Underpinnings of Sedation and Central Nervous System Depression

The sedative and CNS depressant effects of this compound are a direct consequence of its mechanism of action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. pharmgkb.orgdrugbank.comtandfonline.com GABA is the primary inhibitory neurotransmitter in the central nervous system. medicalnewstoday.com By binding to the benzodiazepine (B76468) site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. drugbank.comwikipedia.org This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a generalized depressant effect on the CNS. pharmgkb.orgdrugbank.com

Examination of Behavioral Aberrations and Ataxia Mechanisms

Behavioral aberrations and ataxia are known adverse effects associated with this compound, stemming from its action on the central nervous system. Ataxia, characterized by a lack of voluntary coordination of muscle movements, can manifest as unsteadiness and gait impairment. hres.camedscape.comnih.gov These effects are dose-related and are linked to the generalized CNS depression induced by this compound's potentiation of GABAergic inhibition. medscape.comnih.gov The cerebellum, a key brain region for motor control and coordination, is rich in GABA-A receptors, making it particularly susceptible to the effects of benzodiazepines like this compound.

Clinical trial data has documented ataxia as a common adverse reaction. fda.govfda.gov Patients with higher plasma concentrations of this compound, such as CYP2C19 poor metabolizers, are at an increased risk of developing ataxia. pharmgkb.orgnih.gov Behavioral changes, including agitation, irritability, and aggression, have also been reported. fda.govfda.gov While the precise mechanisms for these paradoxical reactions are not fully elucidated, they are thought to involve complex interactions within neural circuits beyond simple sedation.

The following table presents adverse events, including ataxia and behavioral changes, reported in clinical trials involving clobazam, where this compound is the major active metabolite.

Adverse ReactionPercentage of PatientsReference
Ataxia12% - 27% fda.govfda.gov
Agitation27% fda.govfda.gov
Aggressionup to 4.6% europa.eu
Insomnia12% fda.gov
Irritability- medsafe.govt.nzmedscape.com

Allergic and Cutaneous Reactions (e.g., Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis) in Combination Therapy

Although considered rare, severe and potentially life-threatening cutaneous reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), have been reported in patients taking clobazam. wikipedia.orgmedscape.comfda.govepilepsy.com SJS and TEN are severe mucocutaneous adverse reactions characterized by extensive necrosis and detachment of the epidermis. nih.govmsjonline.org The FDA has issued a warning regarding this risk, noting that these reactions can occur at any time but are more likely within the first eight weeks of treatment. medscape.comfda.govepilepsy.com

The risk of SJS and TEN appears to be significantly elevated when clobazam is used in combination with other antiepileptic drugs (AEDs) that are also known to be associated with these severe cutaneous adverse reactions. pharmgkb.orgmedscape.com An analysis of a Japanese pharmacovigilance database identified several AED combinations that increased the signals for TEN, including clobazam-gabapentin, clobazam-clonazepam, and clobazam-valproic acid. nih.gov Case reports have also highlighted the development of SJS in patients treated with a combination of clobazam, lamotrigine (B1674446), and valproic acid. nih.govnih.gov Lamotrigine itself carries a high risk for SJS/TEN. pharmgkb.org While a direct causal link to this compound alone is difficult to establish in these polytherapy scenarios, drug-drug interactions may play a role. nih.gov For instance, valproic acid can inhibit the metabolism of other drugs, potentially leading to higher concentrations of the offending agent.

The underlying mechanism for these drug-induced hypersensitivity reactions is immunological, involving a T-cell mediated cytotoxic response against keratinocytes. frontiersin.org It is crucial for clinicians to be aware of the increased risk of these severe skin reactions when using clobazam, the parent compound of this compound, in combination with other high-risk AEDs.

Viii. Analytical Methodologies for Norclobazam in Biological Matrices

Sample Preparation and Extraction Procedures

Solid-Phase Extraction (SPE)experimentjournal.com

Solid-Phase Extraction (SPE) is a widely employed sample preparation technique for the isolation and purification of Norclobazam from complex biological matrices such as plasma and serum. This technique leverages the differential affinities of analytes and matrix components for a solid sorbent and a liquid mobile phase. SPE is favored for its ability to yield cleaner sample extracts compared to other methods like protein precipitation, which is crucial for minimizing matrix effects and enhancing the sensitivity and accuracy of subsequent chromatographic analysis. mdpi.com

In the context of benzodiazepine (B76468) analysis, including this compound, SPE has been successfully integrated into various bioanalytical workflows, often preceding LC-MS/MS detection. For instance, methods for determining clobazam and N-desmethylclobazam in plasma have utilized SPE as a sample preparation step. nih.govresearchgate.net Polymeric reversed-phase sorbents, such as Strata-X, have been reported to be effective in SPE procedures, leading to purer sample extracts. mdpi.com The application of SPE is particularly valuable when dealing with limited sample volumes, such as in neonatal pharmacokinetic analyses, where it has demonstrated acceptable levels of accuracy and precision. mdpi.com

QuEChERS Techniquebioanalyticalresearch.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, initially developed for pesticide residue analysis in food, has been increasingly adapted for the extraction of drugs, including benzodiazepines like this compound, from diverse biological matrices such as blood and urine. scispace.compandawainstitute.com This method involves a two-step process: an initial extraction with an organic solvent, followed by a "clean-up" step using dispersive SPE (dSPE) with various sorbents to remove matrix interferences. pandawainstitute.com

The QuEChERS technique has been shown to enhance the recoveries of benzodiazepines from complex biological samples, including those with high protein and fatty acid content, which can pose significant challenges for extraction. scispace.comuantwerpen.be However, while QuEChERS offers advantages in terms of speed and simplicity, some studies have reported varying experiences with its effectiveness for benzodiazepine extraction, with some laboratories opting to discard it due to suboptimal performance in specific contexts. uantwerpen.be Despite these occasional challenges, its adaptability and efficiency make it a notable technique in bioanalytical sample preparation for this compound.

Method Validation Parameters for Bioanalytical Studiesexperimentjournal.comnih.gov

Bioanalytical method validation is an essential process to ensure that an analytical method is reliable and suitable for its intended purpose, particularly for quantifying analytes like this compound in biological matrices. This validation typically adheres to guidelines set by regulatory bodies such as the Clinical Laboratory Standards Institute (CLSI), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). nih.govmdpi.comnih.goveuropa.euich.org Key validation parameters assessed include linearity, precision, sensitivity, matrix effects, interferences, recovery, and reproducibility. nih.govich.org

Linearity and Calibration Rangeexperimentjournal.comnih.gov

Linearity assesses the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a defined range. The calibration range defines the lowest and highest concentrations of the analyte that can be accurately and precisely measured by the method. For this compound (N-CLB/NDMCLB) in human plasma, various studies have established specific linear ranges.

For instance, one LC-MS/MS method reported a linear calibration curve for N-CLB over a concentration range of 200–10,000 ng/mL. This method demonstrated a strong linear regression with 1/x weighting, yielding a coefficient of determination (R²) greater than 0.990. nih.govresearchgate.net Another high-performance liquid chromatography (HPLC) method for N-desmethylclobazam (NDMCLB) in human plasma established linearity over a range of 200–3000 ng/mL, also with an r² value exceeding 0.99. mdpi.com The use of weighting factors, such as 1/x or 1/x², is common in bioanalytical calibration curves to account for heteroscedasticity, where the variability of the response changes with concentration. nih.govlcms.cz

Table 1: Reported Linearity and Calibration Ranges for this compound

Analyte (Synonym)MatrixAnalytical TechniqueCalibration Range (ng/mL)Regression WeightingR² / r²Source
This compound (N-CLB)Human PlasmaLC-MS/MS200–10,0001/x> 0.990 nih.govresearchgate.net
This compound (NDMCLB)Human PlasmaHPLC/UV200–3000Not specified> 0.99 mdpi.com

Precision and Sensitivity (LOD, LOQ)nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions, typically expressed as coefficient of variation (CV) or relative standard deviation (RSD). Sensitivity, on the other hand, describes the lowest concentration of an analyte that can be reliably detected and quantified. This is typically characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). bioanalyticalresearch.comnih.govloesungsfabrik.de

The LOD is the lowest concentration of an analyte that can be detected, but not necessarily quantified, and is often determined by a signal-to-noise (S/N) ratio of at least 2:1 or 3:1. lcms.czloesungsfabrik.de The LOQ is the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy, commonly defined by an S/N ratio of at least 10:1. lcms.czloesungsfabrik.de

For this compound (N-CLB/NDMCLB), specific sensitivity and precision data have been reported:

An LC-MS/MS method for N-CLB in human plasma reported a Lower Limit of Quantification (LLOQ) of 200 ng/mL, demonstrating good accuracy and precision at this level. nih.govresearchgate.net

For N-desmethylclobazam (NDMCLB), an HPLC method showed intra-day and inter-day precision with a coefficient of variation (CV) of less than 6%. mdpi.com

Table 2: Reported Sensitivity and Precision for this compound

Analyte (Synonym)MatrixAnalytical TechniqueLLOQ (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% of Expected)Source
This compound (N-CLB)Human PlasmaLC-MS/MS200Not specifiedNot specified90-100 nih.govresearchgate.net
This compound (NDMCLB)Human PlasmaHPLC/UVNot specified< 6< 6Within ±10 mdpi.com

Matrix Effects and Interferencesexperimentjournal.comresearchgate.net

Matrix effects refer to the alteration of an analyte's signal (either suppression or enhancement) due to co-eluting endogenous or exogenous components present in the biological matrix. These effects can significantly impact the accuracy and reliability of quantitative measurements. stanford.edu Assessing matrix effects is a crucial part of bioanalytical method validation, typically involving the analysis of blank matrix samples from multiple sources to identify and minimize potential interferences. stanford.edu Techniques like post-column infusion are often employed to ascertain matrix interference. ijpsr.com

For this compound, studies have specifically evaluated matrix effects. Some research indicates that for N-CLB, no significant suppression or enhancement areas were observed within the retention time window, suggesting that matrix effect was not a concern for its quantification in human plasma using LC-MS/MS. nih.govlongdom.org However, the impact of matrix effects can vary depending on the specific analytical method and the biological matrix used, and thorough evaluation remains essential. Potential interferences from structurally similar compounds, unstable metabolites, or internal standards must also be rigorously assessed to ensure method specificity. stanford.edu

Recovery and Reproducibilitynih.gov

Recovery, also known as extraction efficiency, quantifies the amount of analyte that is extracted from the biological matrix during the sample preparation process, reported as a percentage of the known amount carried through the method. While 100% recovery is ideal, it is not always necessary; the key is that the recovery is consistent and reproducible across the calibration range (low, mid, and high concentrations) for both the analyte and the internal standard. stanford.edufda.gov

Reproducibility, in the context of bioanalytical method validation, refers to the precision of the method when performed under the same operating conditions over a short period of time, or more broadly, the precision between different laboratories. fda.gov

For this compound (N-desmethylclobazam/NDMCLB) and related compounds, reported recovery values demonstrate the efficiency of extraction procedures:

Extraction recoveries for analytes including NDMCLB have been reported to range from 73% to 108%. researchgate.net

For clobazam (the parent drug) and its internal standard, mean extraction recoveries higher than 96.4% and 103.3%, respectively, have been achieved, indicating robust extraction for related benzodiazepines. ijpsr.com

Bioanalytical methods for this compound are expected to demonstrate good reproducibility, ensuring consistent results over time and across different analytical runs. nih.gov

Ix. Future Directions and Emerging Research Avenues for Norclobazam

Elucidation of Subunit-Specific GABAA Receptor Interactions

Gamma-aminobutyric acid type A (GABAA) receptors, the main inhibitory neurotransmitter receptors in the brain, are composed of five protein subunits. droracle.ai The specific combination of these subunits (e.g., α, β, γ) determines the receptor's pharmacological properties. droracle.ai Benzodiazepines like norclobazam exert their effects by binding to an allosteric site at the interface of the α and γ subunits. clinicaltrials.gov

Emerging research aims to clarify the precise interactions of this compound with different GABAA receptor subunit compositions. This is significant because different subunits are associated with distinct clinical effects. For instance, the α1 subunit is linked to sedative effects, while the α2 subunit is believed to mediate anxiolytic and anticonvulsant actions without causing sedation. nih.govaesnet.orgsemanticscholar.org

Studies have shown that both clobazam and this compound exhibit a greater binding affinity for GABAA receptors containing the α2 subunit compared to those with the α1 subunit. nih.govaesnet.orgsemanticscholar.org This contrasts with other benzodiazepines like clonazepam, which does not show a significant difference in affinity between α1- and α2-containing receptors. nih.govaesnet.org A deeper understanding of these subunit-specific interactions could pave the way for developing more targeted therapies with improved efficacy and fewer side effects.

Table 1: Comparative Binding Affinities of Benzodiazepines for GABAA Receptor Subtypes
CompoundRelative Affinity for α2 vs. α1 SubunitsPrimary Associated Effects
This compoundSignificantly Greater for α2Anticonvulsant, Anxiolytic
ClobazamSignificantly Greater for α2Anticonvulsant, Anxiolytic
ClonazepamSimilar for α1 and α2Anticonvulsant, Sedative
ZolpidemHigh Preference for α1Hypnotic/Sedative

Advanced Studies on Relative Pharmacodynamic Activity Compared to Clobazam

While this compound is the major active metabolite of clobazam, its pharmacodynamic profile is not identical to the parent drug. During chronic therapy, this compound concentrations in the blood are typically 8 to 20 times higher than those of clobazam. clinicaltrials.gov This suggests that the long-term therapeutic effects of clobazam are largely attributable to this compound. clinicaltrials.gov

This compound has a considerably longer half-life (around 71-82 hours) compared to clobazam (36-42 hours), leading to its accumulation in the body over time. nih.gov It can take up to three weeks for this compound to reach a steady-state concentration in the blood, whereas clobazam reaches this state within a week. nih.gov

Further research is needed to fully characterize the relative potencies and efficacies of this compound and clobazam at the GABAA receptor. Some studies suggest that this compound has a relative potency ranging from one-fifth to approximately equal to that of clobazam. nih.gov A more precise understanding of these differences will help in interpreting clinical outcomes and optimizing treatment regimens.

Table 2: Pharmacokinetic Comparison of Clobazam and this compound
ParameterClobazamThis compound
Half-life36-42 hours71-82 hours
Time to Steady State~1 weekUp to 3 weeks
Therapeutic Serum Concentration Ratio (Metabolite:Parent Drug)This compound concentrations are 3-5 times higher than clobazam at therapeutic doses.

Comprehensive Pharmacogenetic Profiling and Clinical Impact

The metabolism of this compound is significantly influenced by genetic variations in the cytochrome P450 enzyme system, particularly CYP2C19. clinicaltrials.govnih.gov this compound is primarily metabolized by CYP2C19. clinicaltrials.gov Individuals with genetic polymorphisms that result in reduced or absent CYP2C19 activity, known as "poor metabolizers," have significantly higher plasma levels of this compound. clinicaltrials.govnih.gov

These elevated concentrations can increase the risk of adverse effects. clinicaltrials.govnih.gov In poor metabolizers, this compound levels can be more than seven times higher than in individuals with normal CYP2C19 function ("extensive metabolizers"). nih.gov This has led to recommendations for lower starting doses of clobazam in patients known to be CYP2C19 poor metabolizers. clinicaltrials.gov

The frequency of CYP2C19 poor metabolizer genotypes varies among different ethnic populations, being more common in individuals of East Asian and Oceanian descent. nih.govnih.gov Comprehensive pharmacogenetic profiling can help identify patients at risk for altered this compound metabolism, allowing for more individualized and safer dosing strategies. nih.gov Research has also indicated that polymorphisms in the P450 oxidoreductase (POR) gene, specifically the POR*28 allele, can affect the clearance of clobazam. gene2rx.com

Table 3: Impact of CYP2C19 Genotype on this compound Levels
CYP2C19 PhenotypeEffect on this compound MetabolismClinical Implication
Poor MetabolizerSignificantly reduced clearance, leading to higher plasma concentrationsIncreased risk of adverse effects, may require lower doses
Intermediate MetabolizerReduced clearance compared to normal metabolizersMay require dose adjustments
Normal (Extensive) MetabolizerNormal clearanceStandard dosing is generally appropriate
Ultrarapid MetabolizerIncreased clearance, leading to lower plasma concentrationsMay experience reduced efficacy at standard doses

Exploration of Novel Therapeutic Applications Beyond Epilepsy

While clobazam is primarily recognized for its use in epilepsy, its anxiolytic properties have also been established. nih.gov Given that this compound is the major active metabolite and persists in the body for a longer duration, it significantly contributes to the anxiolytic effects of the parent drug. clinicaltrials.govnih.gov

Clobazam has been shown to be effective in treating various anxiety disorders. nih.gov Studies have indicated that clobazam's efficacy in treating anxiety is comparable to that of other benzodiazepines like diazepam. nih.gov The anxiolytic effects of clobazam, and by extension this compound, are attributed to their action on GABAA receptors.

Future research could explore the potential of this compound, either as a metabolite of clobazam or as a standalone agent, in treating specific anxiety disorders or other conditions where GABAergic modulation is beneficial. The distinct pharmacodynamic profile of this compound, particularly its preferential binding to α2-containing GABAA receptors, may offer a therapeutic advantage in treating anxiety with a potentially lower risk of sedation compared to other benzodiazepines. nih.govaesnet.orgsemanticscholar.org

Development of Personalized Medicine Strategies Based on this compound Pharmacokinetics

The significant interindividual variability in this compound plasma concentrations, largely due to genetic factors, highlights the need for personalized medicine approaches. By integrating a patient's pharmacogenetic data (e.g., CYP2C19 genotype) with pharmacokinetic modeling, it may be possible to predict their individual this compound exposure and tailor dosing accordingly.

Population pharmacokinetic (PPK) models are being developed to quantify the influence of factors like body weight and CYP2C19 genotype on the clearance of clobazam and this compound in different patient populations, including children. These models can help in devising individualized dosing regimens to achieve optimal therapeutic outcomes while minimizing the risk of adverse effects.

For patients identified as CYP2C19 poor metabolizers, therapeutic drug monitoring of this compound concentrations could be a valuable tool to guide dose adjustments and ensure safe and effective treatment. The development of such personalized medicine strategies, combining pharmacogenetic testing and pharmacokinetic modeling, represents a key future direction in optimizing therapy with clobazam and leveraging the therapeutic potential of this compound.

Q & A

Q. What analytical methods are recommended for quantifying norclobazam and its metabolites in biological samples?

Reverse-phase high-performance liquid chromatography (HPLC) with automated solid-phase extraction (SPE) is a validated method for detecting this compound and its parent compound, clobazam, in serum or plasma. This approach ensures high sensitivity and specificity, with detection limits suitable for therapeutic monitoring (e.g., clobazam: 30–300 ng/ml; this compound: 300–3000 ng/ml) . For advanced quantification, tandem mass spectrometry (LC-MS/MS) is preferred due to its ability to differentiate structurally similar benzodiazepines and metabolites in complex matrices .

Q. How should researchers establish reference ranges for this compound in diverse populations?

Reference ranges must account for variables such as age, renal/hepatic function, and co-administered drugs. For example, therapeutic ranges for this compound (300–3000 ng/ml) are based on clinical studies in epilepsy patients, but adjustments may be needed for pediatric or geriatric cohorts due to metabolic differences. Cross-sectional studies with stratified sampling are recommended to validate population-specific thresholds .

Q. What experimental design considerations are critical for pharmacokinetic (PK) studies of this compound?

PK studies should include longitudinal sampling to capture metabolite accumulation (e.g., this compound’s half-life of 36–48 hours). Robust inclusion criteria—such as controlling for cytochrome P450 2C19 (CYP2C19) polymorphisms—are essential to minimize variability in metabolic rates. Randomized crossover designs can isolate drug-drug interaction effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

Discrepancies may arise from differences in receptor subunit selectivity (e.g., α3β3γ2L vs. α1-containing GABAA receptors) or metabolite activity. In vitro electrophysiological assays using recombinant receptors can clarify subunit-specific effects, while PK/PD modeling can reconcile clinical PK data with observed efficacy . Systematic reviews with meta-regression are also critical to contextualize confounding variables .

Q. What methodologies optimize the study of this compound’s interactions with CYP450 inhibitors like stiripentol?

Co-administration studies should employ therapeutic drug monitoring (TDM) to track this compound levels, as stiripentol inhibits CYP3A4 and CYP2C19, prolonging this compound exposure. In vitro microsomal assays can quantify enzyme inhibition kinetics, while population PK models can predict dose adjustments for polytherapy regimens .

Q. How do researchers address this compound’s variable neurobehavioral effects in preclinical models?

Species-specific metabolic differences (e.g., rodent vs. primate CYP activity) necessitate careful model selection. Behavioral assays (e.g., pentylenetetrazole-induced seizures) should be paired with cerebrospinal fluid (CSF) sampling to correlate drug concentrations with efficacy. Conditional knockout models of GABAA subunits may further elucidate mechanism-based variability .

Q. What strategies mitigate bias in retrospective studies analyzing this compound’s long-term safety?

Propensity score matching can balance covariates (e.g., comorbid conditions, concomitant medications) in observational datasets. Sensitivity analyses should assess confounding by indication, while toxicokinetic models can differentiate dose-dependent adverse effects (e.g., sedation) from idiosyncratic reactions .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting data on this compound’s abuse potential compared to other benzodiazepines?

Comparative studies must standardize outcome measures (e.g., self-administration rates in animal models, withdrawal severity scores). Meta-analyses should stratify results by dose, duration, and patient demographics. In vitro receptor binding assays (e.g., α1 vs. α3 subunit affinity) provide mechanistic insights into abuse liability .

Q. What statistical approaches are suitable for detecting this compound’s neurodevelopmental effects in pediatric cohorts?

Mixed-effects models can account for repeated measures and growth-related variability. Biomarker panels (e.g., EEG spectral analysis, serum BDNF levels) enhance sensitivity to subtle cognitive changes. Longitudinal designs with matched controls are critical to isolate drug effects from developmental confounders .

Ethical & Methodological Compliance

Q. How do researchers ensure ethical rigor in studies involving vulnerable populations (e.g., epilepsy patients)?

Protocols must include informed consent frameworks tailored to cognitive impairments. Independent data safety monitoring boards (DSMBs) should review adverse events. Multi-center collaborations enhance recruitment while adhering to regional IRB standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.